

Application Notes and Protocols for the GC-MS Analysis of Drostanolone Metabolites

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Compound of Interest

Compound Name: *Drostanolone acetate*

Cat. No.: *B15292902*

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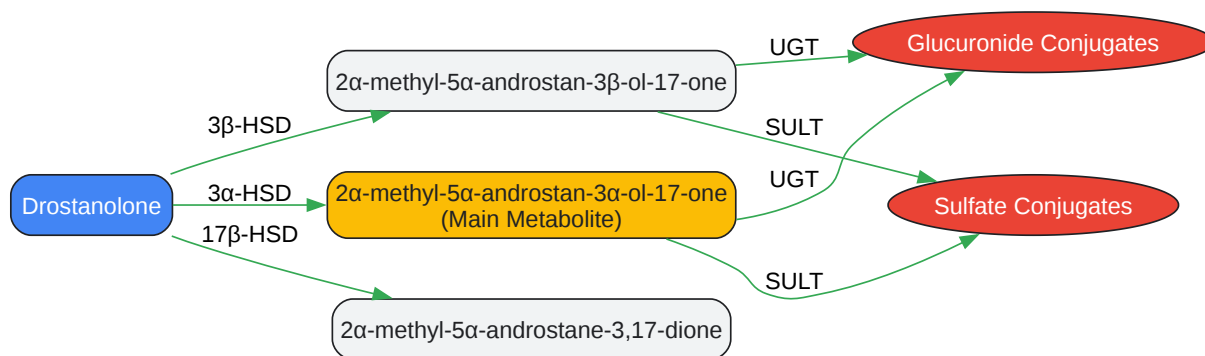
This document provides detailed application notes and protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of drostanolone and its metabolites. Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, undergoes extensive metabolism in the body. The identification and quantification of its metabolites are crucial in various fields, including clinical chemistry, toxicology, and anti-doping science.

Introduction

Drostanolone (2 α -methyl-5 α -androstan-17 β -ol-3-one) is primarily metabolized through oxidation and reduction reactions, followed by conjugation with glucuronic acid or sulfate for excretion in urine. The detection of these metabolites is a key indicator of drostanolone administration. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these steroid metabolites due to its high sensitivity and specificity. Proper sample preparation, including enzymatic hydrolysis of conjugates and chemical derivatization, is essential for successful GC-MS analysis.

Metabolic Pathway of Drostanolone

Drostanolone is metabolized in the liver into several phase I and phase II metabolites. The primary metabolic transformations involve the reduction of the 3-keto group and oxidation at various positions on the steroid backbone. These metabolites are then conjugated to form glucuronides and sulfates, which are more water-soluble and readily excreted.



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Caption: Metabolic pathway of Drostanolone.

Experimental Protocols

The following protocols describe the complete workflow for the GC-MS analysis of drostanolone metabolites in urine, from sample collection to data acquisition.

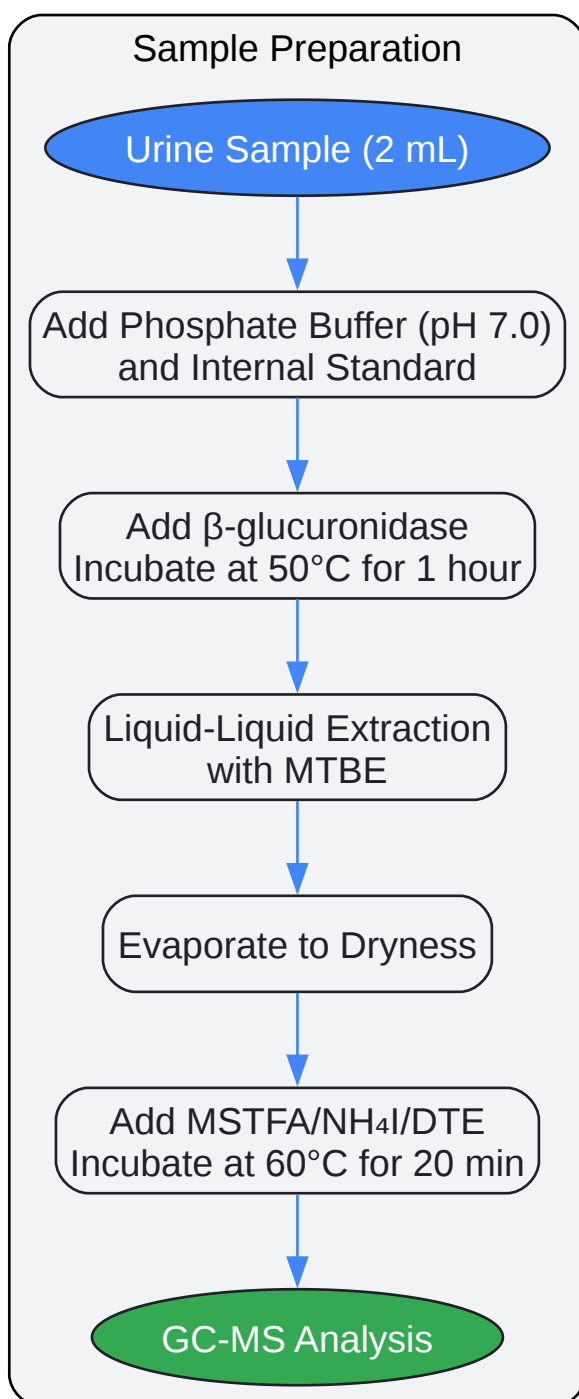
Materials and Reagents

- Drostanolone and its metabolite standards
- β-glucuronidase from *E. coli*
- Phosphate buffer (pH 7.0)
- Methyl tert-butyl ether (MTBE)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- Ammonium iodide (NH₄I)
- Dithioerythritol (DTE)
- Internal Standard (e.g., Testosterone-d3)

- Anhydrous sodium sulfate
- Methanol, HPLC grade
- Water, HPLC grade

Sample Preparation

The sample preparation process involves the enzymatic hydrolysis of conjugated metabolites, followed by liquid-liquid extraction and derivatization.



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Caption: Experimental workflow for GC-MS analysis.

Protocol:

- Sample Collection: Collect a mid-stream urine sample.

- Internal Standard Addition: To a 2 mL aliquot of urine, add an appropriate amount of the internal standard solution.
- Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 μ L of β -glucuronidase from E. coli. Vortex the mixture and incubate in a water bath at 50°C for 1 hour to cleave the glucuronide conjugates.
- Extraction: After cooling to room temperature, add 5 mL of MTBE. Vortex for 5 minutes and then centrifuge at 3000 rpm for 5 minutes.
- Separation: Transfer the upper organic layer to a new tube.
- Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization: To the dry residue, add 100 μ L of the derivatizing agent (MSTFA/ NH_4I /DTE, 1000:2:4, v/w/w). Cap the vial tightly and heat at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.

GC-MS Instrumentation and Conditions

The analysis of the derivatized samples is performed using a gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Instrumental Parameters

Parameter	Value
Gas Chromatograph	
Column	HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, constant flow at 1.2 mL/min
Injection Volume	1 µL
Injector Temperature	280°C
Injection Mode	Splitless
Oven Program	Initial temp 180°C, hold for 2 min, ramp to 240°C at 3°C/min, then to 310°C at 30°C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Selected Ion Monitoring (SIM) and/or Full Scan
Mass Range (Full Scan)	50-650 amu

Data Presentation

The identification of drostanolone metabolites is based on their retention times and the presence of characteristic ions in their mass spectra. The following table summarizes the expected quantitative data for the major metabolites of drostanolone after TMS derivatization.

Table 2: GC-MS Data for TMS-Derivatized Drostanolone Metabolites

Metabolite	Retention Time (min, approx.)	Molecular Ion (M+)	Characteristic Fragment Ions (m/z)
Drostanolone-TMS	18.5	376	361, 286, 271
2 α -methyl-5 α - androstan-3 α -ol-17- one-TMS	19.2	448	433, 358, 268, 143
2 α -methyl-5 α - androstan-3 β -ol-17- one-TMS	19.8	448	433, 358, 268, 143
2 α -methyl-5 α - androstan-3,17- dione-diTMS	20.5	446	431, 356, 267

Note: Retention times are approximate and may vary depending on the specific GC column and conditions. Fragment ions are proposed based on typical steroid fragmentation patterns.

Conclusion

The protocols and data presented provide a comprehensive guide for the GC-MS analysis of drostanolone metabolites. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately identify and quantify these compounds in biological samples. The use of appropriate internal standards and quality control measures is crucial for obtaining reliable and reproducible results. Further research may focus on the identification of novel long-term metabolites to extend the window of detection for drostanolone administration.

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